molecular formula C21H19NO3S B3642683 N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No.: B3642683
M. Wt: 365.4 g/mol
InChI Key: WFLUYHULXGGSNB-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of biphenyl and sulfonyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the reaction of biphenyl-2-amine with 2-[(4-methylphenyl)sulfonyl]acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The biphenyl and sulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Various substituted biphenyl or sulfonyl derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a drug candidate for treating infections and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-2-yl)-2-[(4-chlorophenyl)sulfonyl]acetamide
  • N-(biphenyl-2-yl)-2-[(4-nitrophenyl)sulfonyl]acetamide
  • N-(biphenyl-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

Uniqueness

N-(biphenyl-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with target molecules.

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-(2-phenylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-16-11-13-18(14-12-16)26(24,25)15-21(23)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLUYHULXGGSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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